Caudatin's Glycosylated Analog Demonstrates Superior Potency in SMMC-7721 Cells
In a direct head-to-head comparison, the glycosylated analog caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside is significantly more potent than the caudatin aglycone against the human liver cancer cell line SMMC-7721. Caudatin exhibited an IC50 of 24.95 μM, whereas its glycoside analog demonstrated an IC50 of 13.49 μM, representing a 1.85-fold increase in antiproliferative activity . This underscores that while glycosylation can enhance potency, the unmodified caudatin scaffold remains a critical reference standard and starting material for evaluating the impact of structural derivatization on biological activity.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 24.95 μM |
| Comparator Or Baseline | Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside: 13.49 μM |
| Quantified Difference | 1.85-fold lower potency (higher IC50) |
| Conditions | SMMC-7721 human hepatocellular carcinoma cell line, MTT assay |
Why This Matters
This data is essential for chemists and pharmacologists using caudatin as a benchmark aglycone to design and synthesize novel glycoside derivatives with optimized anticancer properties.
